molecular formula C15H14F3N3O3S B4343859 METHYL 3-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE

METHYL 3-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE

Cat. No.: B4343859
M. Wt: 373.4 g/mol
InChI Key: YEFRHUPLHDIPEA-UHFFFAOYSA-N
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Description

Methyl 3-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-2-thiophenecarboxylate is a complex organic compound that features a pyrazole ring substituted with a cyclopropyl and trifluoromethyl group, an acetylamino linkage, and a thiophene carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.

    Introduction of the cyclopropyl and trifluoromethyl groups: These groups can be introduced via organometallic reactions or through the use of pre-functionalized starting materials.

    Acetylation: The pyrazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base.

    Coupling with thiophene carboxylate: The final step involves the coupling of the acetylated pyrazole with methyl 2-thiophenecarboxylate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted pyrazole derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Research: It can be used as a probe to study the function of biological molecules and pathways.

    Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of METHYL 3-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the cyclopropyl group can influence the compound’s conformation and interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    Methyl 3-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-2-pyridinecarboxylate: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of METHYL 3-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE lies in its combination of a trifluoromethyl-substituted pyrazole ring, a cyclopropyl group, and a thiophene carboxylate ester. This combination of structural features can impart unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-[[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3S/c1-24-14(23)13-9(4-5-25-13)19-12(22)7-21-10(8-2-3-8)6-11(20-21)15(16,17)18/h4-6,8H,2-3,7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFRHUPLHDIPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 3-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE
Reactant of Route 3
METHYL 3-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE
Reactant of Route 4
METHYL 3-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 3-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 3-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE

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